2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine
Description
2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine is a chemical compound belonging to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-10-6-12(3)13(7-11(10)2)8-15-5-4-14-16-9-17-18-14/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZGXYSADJRFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNCCC2=NC=NN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine typically involves the following steps:
Formation of 1,2,4-Triazole Core: The 1,2,4-triazole ring can be synthesized through the cyclization of hydrazine with formamide or by the reaction of thiosemicarbazide with formic acid.
Attachment of the Ethylamine Group: The ethylamine group is introduced through nucleophilic substitution reactions, where the amine group attacks the electrophilic carbon of the triazole ring.
Introduction of the Trimethylphenyl Methyl Group: The trimethylphenyl methyl group is attached via a reductive amination reaction, where an aldehyde or ketone derivative of the trimethylphenyl group reacts with the amine group in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert functional groups to more reduced forms, such as converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can act as a nucleophile or electrophile depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas with a catalyst are often used.
Substitution: Reagents such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Amines, alcohols, and other reduced functional groups.
Substitution Products: Various substituted triazoles and amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as an antimicrobial agent, with studies indicating its efficacy against various bacterial and fungal strains. Medicine: Research has explored its use as an anticancer agent, with some derivatives showing promising cytotoxic activity against cancer cells. Industry: The compound's properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt cell wall synthesis or protein function in pathogens. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell walls or fungal cell membranes.
Anticancer Action: Inhibits specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: Other triazole derivatives with varying substituents on the triazole ring.
Ethylamine Derivatives: Compounds containing ethylamine groups attached to different heterocyclic rings.
Trimethylphenyl Methyl Derivatives: Compounds with trimethylphenyl methyl groups attached to various functional groups.
Uniqueness: 2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine stands out due to its specific combination of the triazole ring, ethylamine group, and trimethylphenyl methyl group, which contributes to its unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
